N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 939954-34-4
VCID: VC6443983
InChI: InChI=1S/C13H20N4O2.ClH/c1-10(2)15-12-9-11(3-4-13(12)17(18)19)16-7-5-14-6-8-16;/h3-4,9-10,14-15H,5-8H2,1-2H3;1H
SMILES: CC(C)NC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-].Cl
Molecular Formula: C13H21ClN4O2
Molecular Weight: 300.79

N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride

CAS No.: 939954-34-4

Cat. No.: VC6443983

Molecular Formula: C13H21ClN4O2

Molecular Weight: 300.79

* For research use only. Not for human or veterinary use.

N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride - 939954-34-4

Specification

CAS No. 939954-34-4
Molecular Formula C13H21ClN4O2
Molecular Weight 300.79
IUPAC Name 2-nitro-5-piperazin-1-yl-N-propan-2-ylaniline;hydrochloride
Standard InChI InChI=1S/C13H20N4O2.ClH/c1-10(2)15-12-9-11(3-4-13(12)17(18)19)16-7-5-14-6-8-16;/h3-4,9-10,14-15H,5-8H2,1-2H3;1H
Standard InChI Key VSDFOWAPGINDHN-UHFFFAOYSA-N
SMILES CC(C)NC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-].Cl

Introduction

Chemical Identity and Structural Features

N-Isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride is a crystalline solid typically synthesized as a high-purity intermediate (≥97%) under ISO-certified conditions . Its IUPAC name, 2-nitro-5-piperazin-1-yl-N-propan-2-ylaniline hydrochloride, reflects the substitution pattern: a nitro group at position 2, a piperazine moiety at position 5, and an isopropylamine group on the aniline nitrogen (Table 1) . The hydrochloride salt enhances solubility and stability, making it preferable for pharmaceutical formulations compared to its free base counterpart .

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H21ClN4O2\text{C}_{13}\text{H}_{21}\text{ClN}_{4}\text{O}_{2}
Molecular Weight300.78 g/mol
logP (Partition Coefficient)0.45 (free base)
Hydrogen Bond Donors3
Polar Surface Area75.04 Ų
SolubilitySoluble in DMSO, DCM

The compound’s stereochemistry is achiral, simplifying synthetic and analytical workflows . Its SMILES notation, CC(C)NC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-].Cl\text{CC(C)NC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-].Cl}, underscores the spatial arrangement critical for intermolecular interactions .

Synthesis and Reaction Pathways

The synthesis of N-isopropyl-2-nitro-5-piperazin-1-ylaniline hydrochloride involves sequential functionalization of an aniline precursor (Figure 1). A typical route includes:

  • Nitration: Introduction of the nitro group at position 2 using nitric acid in a sulfuric acid medium.

  • Piperazine Coupling: Ullmann or Buchwald-Hartwig amination to attach the piperazine ring at position 5.

  • Isopropylamination: Nucleophilic substitution with isopropylamine to functionalize the aniline nitrogen.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Reaction Conditions:

  • Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).

  • Catalysts: Palladium on carbon (Pd/C) for reduction steps.

  • Temperature: 80–120°C for amination; ambient conditions for salt formation .

The free base intermediate (C₁₃H₂₀N₄O₂, MW 264.32 g/mol) is isolated before salt formation, with purity verified via HPLC .

Spectroscopic Characterization and Analytical Data

Structural confirmation relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 1.2 ppm (isopropyl CH₃), δ 3.2–3.5 ppm (piperazine CH₂), and δ 8.1 ppm (aromatic protons adjacent to nitro).

    • ¹³C NMR: Signals at 155 ppm (nitro-bearing carbon) and 45 ppm (piperazine carbons) .

  • Infrared (IR) Spectroscopy: Bands at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (C-N stretch).

  • High-Performance Liquid Chromatography (HPLC): Retention time of 6.8 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Table 2: Comparative Analysis with Structural Analogs

CompoundMolecular FormulaBiological Activity
N-Benzyl-2-nitro-5-piperazinylanilineC17H20N4O2\text{C}_{17}\text{H}_{20}\text{N}_{4}\text{O}_{2}Kinase inhibition
2-[2-Nitro-5-(piperazin-1-yl)anilino]ethanol HClC12H18ClN4O3\text{C}_{12}\text{H}_{18}\text{ClN}_{4}\text{O}_{3}Antimicrobial

Industrial and Research Applications

As a pharmaceutical intermediate, this compound facilitates the synthesis of:

  • Kinase Inhibitors: Preclinical candidates for oncology .

  • Antipsychotics: Piperazine-based dopamine D₂ antagonists.

  • Antibiotics: Nitroaromatic agents targeting anaerobic pathogens .

MolCore and VulcanChem supply the compound globally, emphasizing its role in accelerating drug discovery pipelines .

Future Directions and Challenges

Research priorities include:

  • In Vivo Efficacy Studies: Validate anticancer and antimicrobial activity in animal models.

  • Structure-Activity Relationship (SAR) Optimization: Modify substituents to enhance potency and reduce off-target effects.

  • Green Chemistry Approaches: Develop solvent-free synthesis to improve sustainability.

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